molecular formula C23H28N6O4S B2450500 N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1325690-06-9

N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2450500
CAS No.: 1325690-06-9
M. Wt: 484.58
InChI Key: INWUTPPOOQBOPK-UHFFFAOYSA-N
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Description

N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that features a thiadiazole ring, a piperidine moiety, and an oxalamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or in drug delivery systems.

    Industry: Applications in materials science for the development of new materials with specific properties.

Mechanism of Action

Target of Action

It’s worth noting that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been widely studied for their antimicrobial properties

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity The mode of action of antimicrobial agents often involves disrupting essential biological processes in the target organisms, such as cell wall synthesis, protein synthesis, or DNA replication

Biochemical Pathways

Given the antimicrobial activity of 1,3,4-thiadiazole derivatives , it’s possible that this compound could interfere with biochemical pathways essential to the survival of microbial cells. This could include pathways involved in cell wall synthesis, protein synthesis, or DNA replication in these cells.

Result of Action

Given the reported antimicrobial activity of 1,3,4-thiadiazole derivatives , it’s plausible that this compound could lead to the death of microbial cells by disrupting essential biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole ring, followed by the introduction of the piperidine moiety, and finally the formation of the oxalamide linkage. Common reagents and conditions might include:

    Thiadiazole formation: Using thiosemicarbazide and carboxylic acids under acidic conditions.

    Piperidine introduction: N-alkylation reactions using alkyl halides.

    Oxalamide formation: Coupling reactions using oxalyl chloride and amines.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperidine and oxalamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Using nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide: can be compared with other thiadiazole-containing compounds, piperidine derivatives, and oxalamide compounds.

Uniqueness

  • The unique combination of the thiadiazole ring, piperidine moiety, and oxalamide group in this compound might confer specific biological activities or chemical properties that are not observed in similar compounds.

Properties

IUPAC Name

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O4S/c1-14-5-6-17(12-18(14)29-9-3-4-19(29)30)25-22(32)21(31)24-13-16-7-10-28(11-8-16)23(33)20-15(2)26-27-34-20/h5-6,12,16H,3-4,7-11,13H2,1-2H3,(H,24,31)(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWUTPPOOQBOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=NS3)C)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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